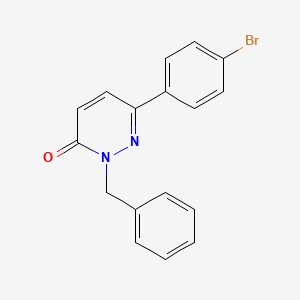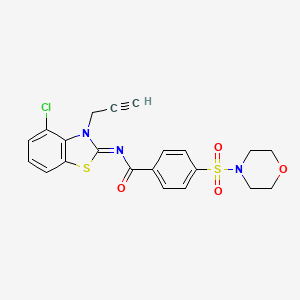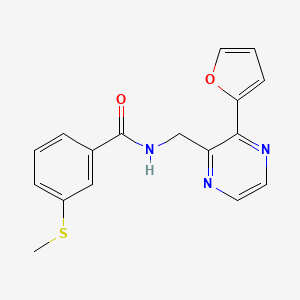
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has been found to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has been shown to reduce oxidative stress and improve mitochondrial function. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide. One area of interest is the development of new drugs based on 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide in clinical trials.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide involves a multi-step process that includes the reaction between 4-methoxybenzaldehyde and 4-phenyl-1H-pyrazole-3-carboxylic acid, followed by the addition of N-(2-bromoethyl)propan-2-amine. The resulting product is then treated with sodium hydride and 3-bromo-N,N-diethylpropanamide to obtain 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has been studied extensively for its potential applications in pharmaceutical research. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat chronic pain and inflammation.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-10-7-17(8-11-20)9-12-21(25)22-13-14-24-16-19(15-23-24)18-5-3-2-4-6-18/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJVBPZSJNQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)


![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)

